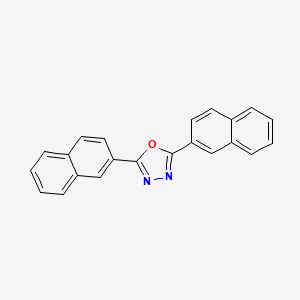

2,5-Di(2-naphthyl)-1,3,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

802-51-7 |

|---|---|

Molecular Formula |

C22H14N2O |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2,5-dinaphthalen-2-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C22H14N2O/c1-3-7-17-13-19(11-9-15(17)5-1)21-23-24-22(25-21)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

InChI Key |

NQDGITXYARLRTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Significance of 1,3,4 Oxadiazole Derivatives in Contemporary Chemical Research

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have garnered substantial attention in various scientific domains due to their diverse and potent activities. rroij.comnih.govmdpi.comnih.govjusst.orglifechemicals.com

In medicinal chemistry, the 1,3,4-oxadiazole moiety is recognized as a versatile pharmacophore, a key structural component responsible for a drug's biological activity. rroij.comnih.govjusst.org These derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. rroij.comnih.govmdpi.comnih.govnih.gov The stability and electronic characteristics of the oxadiazole ring contribute to its ability to interact with biological targets. nih.govmdpi.com For instance, the drug Raltegravir, which contains a 1,3,4-oxadiazole core, is a potent antiviral agent used in the treatment of HIV. mdpi.comlifechemicals.com

Beyond pharmaceuticals, 1,3,4-oxadiazole derivatives are crucial in the realm of materials science. Their inherent electron-withdrawing nature, a consequence of the diazole fragment, makes them valuable components in conducting systems. mdpi.com This property, coupled with a wide energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leads to applications in optoelectronics. mdpi.com Specifically, they are utilized as organic light-emitting diodes (OLEDs), laser dyes, and optical brighteners due to their potential for high fluorescence quantum yields and molecular stability. mdpi.comrsc.org The development of 2,5-diaryl-1,3,4-oxadiazoles has been particularly significant for their role as efficient electron-transporters in the fabrication of electroluminescent devices. rsc.org

Rationale for Systematic Investigation of Di Naphthyl Substitution on the 1,3,4 Oxadiazole Core

The strategic placement of specific substituent groups onto a core heterocyclic structure is a fundamental approach in medicinal chemistry and materials science to fine-tune the molecule's properties. The investigation of di-naphthyl substitution on the 1,3,4-oxadiazole (B1194373) core is a deliberate design choice driven by the unique characteristics of the naphthalene (B1677914) moiety. nih.gov

Naphthalene, a bicyclic aromatic hydrocarbon, is a key building block in many compounds with significant biological and electronic activities. nih.gov In the context of anticancer drug design, naphthalene-containing compounds have shown considerable promise. nih.gov The hybridization of a 1,3,4-oxadiazole ring with naphthalene moieties is an example of a molecular hybridization approach, a strategy aimed at creating new bioactive agents with enhanced efficacy. nih.gov

From a materials science perspective, attaching aromatic groups like naphthalene to the 1,3,4-oxadiazole core can enhance the photophysical properties of the resulting compound. For instance, 2,5-Di(1-naphthyl)-1,3,4-oxadiazole is noted for its exceptional photophysical properties, making it a valuable material in the development of organic electronics such as OLEDs and organic photovoltaics (OPVs). chemimpex.com The rationale is that the extended π-conjugation provided by the naphthyl groups can improve charge transport and light emission efficiency. The choice of an aromatic hydrophobic moiety, such as naphthalene, has been shown to be more effective than non-aromatic ones in certain applications. nih.gov

Historical Context and Evolution of Research on Oxadiazoles As Functional Organic Materials

Overview of Classical and Modern 1,3,4-Oxadiazole Synthesis Strategies

The construction of the 1,3,4-oxadiazole core is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. nih.gov These strategies can be broadly categorized into cyclodehydration, oxidative cyclization, and condensation pathways, each offering distinct advantages depending on the desired substitution pattern and functional group tolerance. nih.govnih.gov

Cyclodehydration Reactions of N,N′-Diacylhydrazines

One of the most common and traditional methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govrsc.org This reaction typically requires a dehydrating agent to facilitate the removal of a water molecule and promote ring closure. rsc.org A variety of dehydrating agents have been employed for this purpose, with phosphorus oxychloride (POCl₃) being a popular choice. nih.govmdpi.com Other reagents include sulfuric acid, thionyl chloride, polyphosphoric acid, and phosphorus pentoxide. mdpi.commdpi.com

The general mechanism involves the protonation of one of the carbonyl oxygens of the diacylhydrazine, followed by an intramolecular nucleophilic attack from the other carbonyl oxygen. Subsequent dehydration leads to the formation of the stable 1,3,4-oxadiazole ring. The efficiency of this method is often high, though it can require harsh conditions and strong acids, which may not be suitable for sensitive substrates. nih.gov

Table 1: Common Dehydrating Agents for Cyclodehydration of N,N'-Diacylhydrazines

| Dehydrating Agent | Reference |

| Phosphorus Oxychloride (POCl₃) | nih.govmdpi.com |

| Sulfuric Acid (H₂SO₄) | mdpi.commdpi.com |

| Thionyl Chloride (SOCl₂) | mdpi.commdpi.com |

| Polyphosphoric Acid (PPA) | mdpi.commdpi.com |

| Phosphorus Pentoxide (P₂O₅) | mdpi.commdpi.com |

| Burgess Reagent | rsc.org |

| XtalFluor-E | rsc.orgrsc.org |

Oxidative Cyclization of Acylhydrazones

An alternative and powerful strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of acylhydrazones. nih.govnih.gov Acylhydrazones are readily prepared by the condensation of an aldehyde with a hydrazide. acs.org This method offers a convergent approach to unsymmetrically substituted oxadiazoles. jchemrev.comjchemrev.com

Various oxidizing agents have been successfully used to effect this transformation. These include reagents like chloramine-T, ceric ammonium (B1175870) nitrate, and molecular iodine in the presence of a base like potassium carbonate. nih.govacs.orgjchemrev.comjchemrev.com The reaction is believed to proceed through the formation of an intermediate that undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic oxadiazole ring. This method is often praised for its milder reaction conditions compared to the classical cyclodehydration of diacylhydrazines. acs.org

A transition-metal-free approach using stoichiometric molecular iodine and potassium carbonate has been shown to be effective for a range of symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. acs.org This method can even be applied to crude acylhydrazone substrates. acs.org

Condensation Pathways Involving Hydrazides and Carboxylic Acid Derivatives

One-pot syntheses of 2,5-disubstituted-1,3,4-oxadiazoles from carboxylic acids and hydrazides have also been developed. nih.gov These methods often utilize coupling agents to first form the N,N'-diacylhydrazine intermediate in situ, which then undergoes cyclodehydration. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used as a coupling agent, with triphenylphosphine (B44618) acting as the dehydrating agent. nih.gov Another approach involves the use of HATU as a coupling agent and the Burgess reagent for dehydration. nih.gov

The direct condensation of monoarylhydrazides with acid chlorides, often under microwave irradiation, provides a rapid and efficient route that avoids the need for an additional acid catalyst or dehydrating agent. nih.govjchemrev.comjchemrev.com

Specific Synthetic Adaptations for Di-Naphthyl Substitution

The synthesis of 2,5-Di(2-naphthyl)-1,3,4-oxadiazole typically follows the general synthetic pathways with some adaptations to accommodate the bulky naphthyl groups. One common approach involves the reaction of naphthoic acid hydrazide with another naphthoyl derivative.

For example, the synthesis of 2-(naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole (B15170650) derivatives has been reported. ijpcbs.com In this multi-step synthesis, ethyl naphtho[2,1-b]furo-2-carboxylate is first reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide. ijpcbs.com This hydrazide is then condensed with an aromatic aldehyde to produce an N'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazide. ijpcbs.com The final step is an oxidative cyclization using iodine and potassium carbonate in DMSO to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. ijpcbs.com A similar strategy can be envisioned for this compound, starting with 2-naphthoyl hydrazide and 2-naphthaldehyde.

Another route involves the reaction of naphthofuran-2-hydrazide with para-aminobenzoic acid (PABA) in the presence of phosphorus oxychloride at elevated temperatures. nih.gov

Advanced Synthetic Approaches, Including Microwave-Assisted and Catalyst-Free Methods

To improve reaction efficiency, reduce reaction times, and move towards more environmentally benign processes, modern synthetic methods have been applied to the synthesis of 1,3,4-oxadiazoles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. nih.govjyoungpharm.org The synthesis of 1,3,4-oxadiazole derivatives has been successfully achieved using microwave-assisted methods. nih.govjyoungpharm.orgnih.gov For instance, the condensation of benzohydrazide (B10538) and triethylorthoalkanates under solvent-free microwave irradiation, catalyzed by Nafion® NR50, provides excellent yields. nih.gov Similarly, the reaction of monoarylhydrazides with acid chlorides can be carried out under microwave heating without the need for additional catalysts or dehydrating agents. nih.govjchemrev.comjchemrev.com In some cases, a mixture of a hydrazide and an aromatic aldehyde with a few drops of DMF can be irradiated to form the acylhydrazone, which is then cyclized in a subsequent microwave-assisted step. nih.gov

Table 2: Examples of Microwave-Assisted 1,3,4-Oxadiazole Synthesis

| Reactants | Conditions | Outcome | Reference |

| Isoniazid, Aromatic Aldehyde, DMF | Microwave irradiation (300W) for 3 min | Acylhydrazone intermediate | nih.gov |

| Acylhydrazone, Chloramine-T, Ethanol | Microwave irradiation (300W) for 4 min | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | nih.gov |

| Acid Hydrazides, N-protected Amino Acids, POCl₃ | Microwave irradiation (100W) for 10 min | High yields of oxadiazole derivatives | nih.gov |

| Monoaryl Hydrazides, Acid Chlorides, HMPA | Microwave heating | Good to excellent yields, rapid process | jchemrev.comjchemrev.com |

Catalyst-Free Methods: In recent years, there has been a growing interest in developing catalyst-free synthetic methods. Photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones to 1,3,4-oxadiazoles has been achieved without the need for a photocatalyst or a strong oxidant. rsc.org This reaction proceeds via a single electron transfer from the excited acylhydrazone to molecular oxygen. rsc.org Another catalyst-free approach involves the visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents to afford 2,5-disubstituted 1,3,4-oxadiazole derivatives in good yields. acs.org

Strategies for Purification and Isolation of Naphthyl-Substituted Oxadiazoles

The purification and isolation of the final this compound product are crucial for obtaining a compound of high purity. Common techniques employed include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol is often a suitable solvent for recrystallizing oxadiazole derivatives. ijpcbs.com In some cases, methanol (B129727) is used. nih.govnih.gov

Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase. For oxadiazole derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) is often used as the mobile phase. nih.govrasayanjournal.co.in

Washing: After filtration, the solid product is often washed with water or other solvents to remove any soluble impurities. nih.gov

The choice of purification method depends on the nature of the impurities and the physical properties of the target compound. The purity of the final product is typically confirmed by analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like NMR and IR. jyoungpharm.org

Electronic Absorption Properties and UV-Vis Spectroscopy

The electronic absorption spectrum of this compound, as determined by UV-Vis spectroscopy, reveals important insights into its molecular structure and electron transitions. In various organic solvents, derivatives of 2,5-disubstituted 1,3,4-oxadiazole typically exhibit absorption maxima characteristic of π-π* transitions within the conjugated aromatic system. researchgate.netnih.gov For instance, a related compound, 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazole, shows absorption maxima in a tetrahydrofuran (B95107) (THF) solution. tubitak.gov.tr The specific positioning of the naphthyl groups at the 2 and 5 positions of the oxadiazole ring significantly influences the electronic environment and, consequently, the absorption characteristics. The extensive conjugation between the naphthyl moieties and the central oxadiazole core leads to strong absorption in the ultraviolet region.

The molar absorption coefficients for similar 2,5-diaryl-1,3,4-oxadiazoles are typically large, indicating efficient absorption of light. researchgate.net The substitution pattern on the aryl groups has a marked impact on the absorption properties. researchgate.net Studies on related oxadiazole derivatives have shown that increasing the conjugation length can lead to a red shift in the absorption spectra. nih.gov

Table 1: UV-Vis Absorption Data for a Related 2,5-Disubstituted 1,3,4-Oxadiazole Derivative This table presents data for a representative compound from the 2,5-disubstituted 1,3,4-oxadiazole class to illustrate typical absorption properties.

| Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| Chloroform | 397 nm | Not Specified |

| Ethanol | 397 nm | Not Specified |

| Acetonitrile | 401 nm | Not Specified |

| DMSO | 403 nm | Not Specified |

Data sourced from a study on 2,5-disubstituted 1,3,4-oxadiazole derivatives. researchgate.net

Luminescence Behavior and Fluorescence Spectroscopy

This compound and its derivatives are known for their significant luminescent properties. nih.gov The fluorescence emission is a key characteristic, with the aryl substitution pattern playing a crucial role in determining the luminescence efficiency. researchgate.net

The fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of the emission process. For many 2,5-disubstituted 1,3,4-oxadiazole derivatives, the quantum yield has been measured in various solvents. nih.govresearchgate.net The quantum yield can be influenced by factors such as the nature of the substituents and the solvent environment. For example, introducing electron-donating groups can impact the luminescence efficiency. researchgate.net The quantum yield is often determined relative to a standard fluorophore. amazonaws.com

Solvatochromism, the change in the position of the absorption or emission spectral bands with a change in solvent polarity, is an important phenomenon observed in many fluorescent molecules. In the case of 2,5-disubstituted 1,3,4-oxadiazole derivatives, the solvent polarity can exert a slight effect on the position of the emission maxima. researchgate.net For instance, one study on a series of such compounds showed a shift in the fluorescence emission maxima in solvents of varying polarities like chloroform, ethanol, acetonitrile, and DMSO. researchgate.net A significant red shift in the emission spectra with increasing solvent polarity is often indicative of a substantial change in the dipole moment upon excitation, suggesting a more polar excited state. nih.gov

Table 2: Fluorescence Emission Maxima of a Representative 2,5-Disubstituted 1,3,4-Oxadiazole in Various Solvents

| Solvent | Emission Maximum (λem) |

|---|---|

| Chloroform | 397 nm |

| Ethanol | 397 nm |

| Acetonitrile | 401 nm |

| DMSO | 403 nm |

Data sourced from a study on 2,5-disubstituted 1,3,4-oxadiazole derivatives. researchgate.net

Intramolecular charge transfer (ICT) is a key process in many donor-acceptor π-conjugated systems and is often responsible for their unique photophysical properties. In symmetric molecules like some 2,5-diaryl-1,3,4-oxadiazole derivatives, a strong red-shift in fluorescence in polar solvents can indicate an efficient charge transfer in the excited state. researchgate.net This phenomenon arises from the transfer of electron density from a donor part of the molecule to an acceptor part upon photoexcitation.

Theoretical and experimental studies on symmetric bi-1,3,4-oxadiazole derivatives have shown evidence of charge transfer from the terminal aryl groups to the central oxadiazole core. researchgate.net The extent of this charge transfer can be enhanced by modifying the molecular structure, for instance, by introducing strong electron-donating groups. nih.gov This ICT character is crucial for applications in various fields, including the development of fluorescent probes and sensors. researchgate.net

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of excited states. For compounds like 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), a related molecule, time-resolved intensity and anisotropy decays provide information about the lifetime of the excited state and the rotational dynamics of the molecule. nih.govnih.gov The fluorescence lifetime is an intrinsic property of a fluorophore in a specific environment and is crucial for understanding the kinetics of the de-excitation processes. For instance, the introduction of a 1,3,4-oxadiazole unit into a stilbene (B7821643) skeleton has been shown to potentially improve properties like fluorescence lifetime. tubitak.gov.tr Such studies are essential for designing molecules with tailored photophysical properties for applications in organic electronics and bioimaging.

Computational and Theoretical Investigations of 2,5 Di 2 Naphthyl 1,3,4 Oxadiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules. It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large systems like 2,5-Di(2-naphthyl)-1,3,4-oxadiazole.

DFT calculations are employed to determine the optimized ground-state geometry and electronic structure of this compound. These calculations reveal key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The distribution of electron density in the ground state can also be visualized, providing insights into the molecule's reactivity and intermolecular interactions. For oxadiazole derivatives, DFT studies have been instrumental in understanding various intramolecular interactions that lead to their stabilization and unique optoelectronic properties. ijopaar.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key parameter that influences the molecule's electronic transitions and its potential use in electronic devices.

For many 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient oxadiazole ring. ijopaar.com This separation of the frontier orbitals is characteristic of molecules with intramolecular charge transfer (ICT) character. The HOMO-LUMO gap is a measure of the molecule's excitability; a smaller gap generally corresponds to easier electronic excitation. mdpi.com

Computational studies on related oxadiazole chromophores have shown that the HOMO/LUMO energy values determined by DFT calculations are in good agreement with experimental values obtained from electrochemical measurements. ijopaar.com For instance, in one study, the computationally predicted bandgap was 2.72 eV, which closely matched the electrochemically measured value of 2.66 eV. ijopaar.com The energy gap is also an indicator of the extent of conjugation in a molecule; as the molecular size and conjugation increase, the energy gap tends to decrease due to the delocalization of electrons over the entire molecule. ijopaar.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for a Representative Oxadiazole Chromophore

| Parameter | DFT Calculated Value (eV) | Electrochemical Value (eV) |

| HOMO Energy | -5.30 | -5.20 |

| LUMO Energy | -2.58 | -2.54 |

| Energy Gap (LUMO-HOMO) | 2.72 | 2.66 |

Data sourced from a computational study on a novel optoelectronically important oxadiazole chromophore. ijopaar.com

Excited State Calculations and Spectroscopy Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to investigate the electronic excited states of molecules. nih.gov By performing TD-DFT calculations, it is possible to simulate the absorption and emission spectra of this compound. These simulations can predict the wavelengths of maximum absorption and emission, as well as the oscillator strengths of the electronic transitions. This information is invaluable for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data. nih.gov

Conformational Landscape and Molecular Dynamics Simulations

The conformational flexibility of the naphthyl groups in this compound can significantly influence its properties. The rotation around the single bonds connecting the naphthyl groups to the oxadiazole ring can lead to different conformers with varying energies and properties. Computational methods can be used to explore the conformational landscape and identify the most stable conformers.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms, MD can reveal how the molecule's conformation changes in different environments, such as in solution or in the solid state. This information is crucial for understanding how molecular packing and intermolecular interactions affect the material's bulk properties. mdpi.com

Development of Structure-Photophysical Property Relationships through Theoretical Models

A key goal of computational studies is to establish clear relationships between a molecule's chemical structure and its observed photophysical properties. rsc.org For 1,3,4-oxadiazole derivatives, theoretical models have shown that increasing the conjugation length can lead to a red shift in the absorption and emission spectra. nih.govresearchgate.net

By systematically modifying the structure of this compound in silico, for example, by introducing different substituent groups on the naphthyl rings, it is possible to predict how these changes will affect its electronic and optical properties. This predictive capability is a powerful tool for the rational design of new materials with tailored photophysical characteristics for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.govsigmaaldrich.com Theoretical calculations have demonstrated that for some related derivatives, both hole and electron transport can occur between adjacent chromophores, leading to ambipolar transporting properties. rsc.org

Advanced Applications of 2,5 Di 2 Naphthyl 1,3,4 Oxadiazole in Functional Materials Science

Utilization in Organic Light-Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole (B1194373) moiety is a well-established building block for materials used in OLEDs due to its electron-deficient nature, which facilitates electron transport. rsc.orgresearchgate.net Derivatives of 1,3,4-oxadiazole are recognized for their strong fluorescence, high electron affinity, and excellent thermal stability, making them prime candidates for various roles within OLED device architecture. researchgate.net

Role as an Electron Transport Layer (ETL) Material

2,5-Diaryl-1,3,4-oxadiazoles, including 2,5-Di(2-naphthyl)-1,3,4-oxadiazole, are widely investigated as electron transport materials. rsc.orgacs.org The electron-deficient character of the oxadiazole ring enhances electron injection and transport, which is crucial for achieving efficient device performance. researchgate.netacs.org The planar structure of these molecules allows for close intermolecular packing, which can contribute to relatively high electron mobilities. acs.org For instance, a similar compound, 2,5-bis(4-naphthyl)-1,3,4-oxadiazole (BND), has demonstrated an electron mobility of approximately 2 x 10⁻⁵ cm²/Vs at high electric fields. acs.org The effectiveness of an Electron Transport Layer (ETL) is critical in balancing the charge carrier injection and transport within the OLED, directly impacting the device's efficiency and lifespan. acs.org The presence of an ETL, such as one made from an oxadiazole derivative, can significantly enhance the external quantum efficiency of OLEDs. acs.org

Functionality as a Hole-Blocking Layer (HBL) Material

In addition to facilitating electron transport, this compound and its derivatives can also function as a hole-blocking layer (HBL) in OLEDs. researchgate.netrsc.org The primary role of an HBL is to confine holes within the emissive layer, preventing them from reaching the cathode. This confinement increases the probability of electron-hole recombination within the desired layer, thereby enhancing the electroluminescence efficiency. ias.ac.in The effectiveness of a material as an HBL is often associated with a deep Highest Occupied Molecular Orbital (HOMO) energy level. rsc.org For instance, novel hole-blocking materials based on dibenzo[b,d]furan and dibenzo[b,d]thiophene segments have shown deep HOMO energy levels of -7.08 and -6.91 eV, respectively, contributing to their superior performance in blue phosphorescent OLEDs. rsc.org

Application as an Emitting Material and Luminescence Efficiency in Devices

While primarily known for its charge transport properties, this compound can also be a component of the emissive layer (EML) in OLEDs. nih.govenergetic-materials.org.cn The inherent fluorescence of the molecule allows it to function as a blue-emitting material. nih.gov The efficiency of an OLED is often described by its current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). researchgate.net For example, a device utilizing a derivative, 2,5-bis(4-triphenylsilanyl-phenyl)- researchgate.netnih.govresearchgate.netoxadiazole, as both a hole-blocking and electron-transporting layer achieved a current efficiency of 45 cd/A. researchgate.net In another instance, a deep blue emitter incorporating an oxazole (B20620) moiety achieved a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26%. nih.gov

Integration into Organic Semiconductor Systems for Optoelectronic Devices

The versatile electronic properties of this compound make it a valuable component in broader organic semiconductor systems beyond OLEDs. nih.gov Its ability to transport electrons efficiently makes it suitable for use in various optoelectronic devices where charge transport is a critical function. researchgate.net The development of new materials incorporating the 1,3,4-oxadiazole core continues to be an active area of research for applications in organic photovoltaics and organic field-effect transistors. researchgate.net

Development as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of 2,5-diaryl-1,3,4-oxadiazoles provides a platform for the development of fluorescent probes and chemical sensors. umn.edursc.org These sensors can be designed to detect specific analytes, such as metal ions, through changes in their fluorescence emission upon binding. nih.govrsc.org

Design Principles for Selective Sensing Applications

The design of selective fluorescent sensors based on the 1,3,4-oxadiazole scaffold involves several key principles. The core strategy is to couple the fluorescent oxadiazole unit with a receptor that selectively binds to the target analyte. This binding event then modulates the fluorescence properties of the oxadiazole, leading to a detectable signal. researchgate.net

One common approach is to incorporate the oxadiazole into a macrocyclic structure containing polyamine chains. nih.gov The size and nature of the macrocyclic cavity, along with the number and type of donor atoms in the polyamine chain, determine the selectivity of the sensor for different metal ions. nih.gov For example, a sensor with a specific cavity size and arrangement of amine groups can exhibit high selectivity for Zn(II) ions, showing a significant fluorescence enhancement upon binding, a phenomenon known as the chelation-enhanced fluorescence (CHEF) effect. nih.gov This selectivity arises from the optimal coordination of the metal ion by the ligand, which can prevent photoinduced electron transfer (PET) processes that would otherwise quench the fluorescence. nih.gov

Another design principle involves modifying the electronic properties of the aryl substituents on the oxadiazole ring. researchgate.net The introduction of electron-donating or electron-withdrawing groups can tune the absorption and emission wavelengths of the fluorophore. researchgate.net Furthermore, the interaction of the sensor with an analyte can induce intramolecular charge transfer (ICT), leading to a noticeable shift in the fluorescence spectrum. researchgate.net

The development of these sensors often involves a "turn-on" or "turn-off" response. A "turn-on" sensor exhibits an increase in fluorescence intensity upon binding to the analyte, while a "turn-off" sensor shows a decrease. nih.govnih.gov For instance, a 1,3,4-oxadiazole-based sensor was designed to be an OFF-ON fluorescent chemosensor for Zn2+, where a prominent fluorescence enhancement was observed upon binding. rsc.org

Mechanistic Insights into Chemo- and Biosensing Capabilities

While direct studies on the chemo- and biosensing mechanisms of this compound are not extensively documented in the reviewed literature, the behavior of analogous 1,3,4-oxadiazole derivatives provides a strong basis for understanding its potential capabilities. The core 1,3,4-oxadiazole moiety is a key component in various fluorescent sensors, and its derivatives have been shown to be effective in detecting a range of analytes, from metal ions to changes in pH. nih.govnih.gov

The primary mechanisms underpinning the sensing capabilities of these related compounds are Photoinduced Electron Transfer (PET) and the Chelating Enhancement of Fluorescence (CHEF) effect. nih.gov In a typical PET-based sensor, the oxadiazole fluorophore is linked to a receptor unit. In the absence of the target analyte, an electron transfer from the receptor to the excited fluorophore occurs, quenching the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescent signal.

The CHEF effect is another prominent mechanism, particularly for the detection of metal ions. nih.gov In this scenario, the oxadiazole derivative is part of a flexible molecular structure that, upon coordination with a metal ion, becomes more rigid. This increased rigidity minimizes non-radiative decay pathways, resulting in a significant enhancement of the fluorescence quantum yield. For instance, fluorescent polyamine macrocycles incorporating a 2,5-diphenyl acs.orgresearchgate.netrsc.orgoxadiazole unit have demonstrated the ability to act as OFF-ON sensors for Zn(II) ions under physiological conditions. nih.gov The binding of Zn(II) restricts the conformational freedom of the molecule, leading to a noticeable increase in fluorescence intensity. nih.gov

Furthermore, the inherent fluorescence of oxadiazole derivatives makes them suitable for bioimaging applications. Studies on other 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown their potential as efficient cell staining agents with good cell permeability and low toxicity. nih.gov The interaction with cellular components can lead to changes in the fluorescence signal, allowing for the visualization and tracking of biological processes.

Based on these established principles for related compounds, it is plausible that this compound could be functionalized with appropriate receptor moieties to act as a selective chemosensor. The bulky naphthyl groups may influence the photophysical properties and the steric environment around the oxadiazole core, potentially leading to unique sensing characteristics.

Table 1: Mechanistic Insights into Sensing with 1,3,4-Oxadiazole Derivatives

| Sensing Mechanism | Description | Analyte Examples | Reference |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer from a receptor to the oxadiazole fluorophore, turning on fluorescence. | Protons (pH), Metal Cations | nih.gov |

| Chelating Enhancement of Fluorescence (CHEF) | Metal ion coordination leads to a more rigid molecular structure, enhancing fluorescence quantum yield. | Zn(II), Cd(II) | nih.govmdpi.com |

| Bioimaging | Intrinsic fluorescence and cell permeability allow for use as a stain in biological systems. | Cellular components | nih.gov |

Potential in Photovoltaic Cells and Other Optoelectronic Components

The application of this compound and its isomers in optoelectronic components, particularly in Organic Light-Emitting Diodes (OLEDs), is more directly substantiated in scientific literature. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, which imparts excellent electron-transporting properties to molecules containing this moiety. acs.orgresearchgate.netrsc.orgnih.govrsc.org

Specifically, the isomer 2,5-bis(1-naphthyl)-1,3,4-oxadiazole (BND) has been identified as a valuable electron transport material (ETM) in OLEDs. acs.org Research has shown that BND exhibits an electron mobility of approximately 2 x 10⁻⁵ cm²/Vs at high electric fields, a value comparable to that of the widely used ETM, 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD). acs.org This respectable electron mobility is crucial for balancing charge injection and transport within the OLED, leading to improved device efficiency and brightness. The planar structure of these 2,5-diaryl-1,3,4-oxadiazoles facilitates molecular stacking, which contributes to their effective charge transport capabilities. acs.org

While the focus has been on their electron-transporting capabilities, some oxadiazole derivatives have also been investigated as host materials for phosphorescent emitters in OLEDs and even as blue-emitting materials themselves. researchgate.netrsc.org The high thermal stability of oxadiazole-based materials is another advantageous characteristic for the longevity and operational stability of optoelectronic devices. researchgate.netresearchgate.net

Although less explored, the electron-accepting nature of the oxadiazole core also suggests potential applications in organic photovoltaic (OPV) cells. In OPV devices, a blend of electron-donating and electron-accepting materials forms a bulk heterojunction where charge separation occurs. While not as common as fullerene derivatives, oxadiazole-based materials could potentially function as the electron-accepting component in such systems.

Table 2: Optoelectronic Properties and Performance of Related Oxadiazole Derivatives

| Compound | Application | Key Property/Performance Metric | Reference |

| 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole (BND) | Electron Transport Material (ETM) in OLEDs | Electron Mobility: ~2 x 10⁻⁵ cm²/Vs | acs.org |

| 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | Electron Transport Material (ETM) in OLEDs | Electron Mobility: ~2 x 10⁻⁵ cm²/Vs | acs.org |

| 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole (CzOxa) | Blue Emitting Material in OLEDs | Max. Luminance: 26,200 cd/m²; Max. Luminous Efficiency: 2.25 lm/W | rsc.org |

| Oxadiazole-based materials | Host for metal-doped electron transport layer | Lowered resistivity of doped material | researchgate.net |

| Small-molecule-based white PHOLEDs with oxadiazole ETL | White Phosphorescent OLEDs | Current Efficiency: 17.3 cd/A; Luminous Efficiency: 8.86 lm/W | nih.gov |

Future Research Trajectories and Interdisciplinary Outlook for 2,5 Di 2 Naphthyl 1,3,4 Oxadiazole

Exploration of Novel Substitution Patterns for Tunable Photophysical Performance

Future research will heavily focus on the strategic chemical modification of the 2,5-Di(2-naphthyl)-1,3,4-oxadiazole backbone to fine-tune its photophysical characteristics. The performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices is intrinsically linked to the material's fluorescence quantum yield, emission color, and charge carrier mobility.

The introduction of various functional groups onto the naphthalene (B1677914) rings is a key strategy for modulating the electronic properties of the molecule. Research has shown that the substitution pattern on aryl groups attached to a 1,3,4-oxadiazole (B1194373) core significantly influences luminescence efficiency. researchgate.net For instance, attaching electron-donating groups (like alkoxy or amino groups) or electron-withdrawing groups (such as cyano or nitro groups) at different positions on the naphthyl units can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This, in turn, allows for precise control over the emission wavelength, shifting it across the visible spectrum.

Studies on related 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated that even subtle changes in the electronic nature of the substituents can lead to substantial changes in their optical properties. researchgate.net For example, the synthesis of derivatives with different alkyl or aryl groups can be used to systematically study structure-property relationships. nih.gov The goal is to create a library of compounds with tailored emission colors, from blue to red, and enhanced quantum efficiencies, making them suitable for a wide array of display and lighting applications.

Engineering of Advanced Device Architectures Incorporating the Compound

The integration of this compound into more complex and efficient device architectures represents a significant avenue for future research. Its favorable electron-transporting properties make it an excellent candidate for use as an electron-transport layer (ETL) or a hole-blocking layer (HBL) in multi-layered OLEDs.

The development of flexible and transparent electronics is another area where this oxadiazole derivative could play a crucial role. Its incorporation into devices fabricated on plastic substrates could lead to the creation of rollable displays and wearable sensors. Research will likely focus on optimizing film morphology and interfacial properties to ensure mechanical robustness and consistent performance in these next-generation devices.

Integration into Hybrid Organic-Inorganic Material Systems

The convergence of organic and inorganic materials chemistry opens up exciting possibilities for creating novel hybrid systems with synergistic properties. scilit.com Future research will explore the integration of this compound with inorganic nanomaterials, such as quantum dots (QDs) and metal oxide nanoparticles.

In hybrid LEDs, this oxadiazole derivative could serve as an organic matrix for inorganic light emitters like QDs. Its role would be to facilitate efficient charge injection into the quantum dots, which are known for their narrow emission spectra and high color purity. This could lead to the development of displays with unprecedented color gamuts and energy efficiency.

In-Situ Spectroscopic Characterization under Operational Device Conditions

To bridge the gap between material properties and device performance, it is crucial to understand how this compound behaves within a functioning electronic device. Future research will increasingly rely on in-situ and operando spectroscopic techniques to probe the electronic and structural dynamics of the material under real-world operating conditions.

Techniques such as transient electroluminescence and time-resolved photoluminescence spectroscopy can provide valuable insights into charge carrier dynamics, exciton (B1674681) formation, and decay pathways within an OLED. By monitoring changes in the emission spectra and lifetime during device operation, researchers can identify degradation mechanisms and develop strategies to improve device stability.

In-situ absorption and Raman spectroscopy can be used to track chemical and structural changes in the material as a function of electrical stress or environmental exposure. This information is vital for understanding the factors that limit device lifetime and for designing more robust materials and device architectures. These advanced characterization methods will be indispensable for accelerating the development and commercialization of technologies based on this oxadiazole derivative.

Predictive Theoretical Design of Enhanced Derivatives with Tailored Material Properties

Computational chemistry and materials modeling are poised to play a pivotal role in guiding the future development of this compound derivatives. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, HOMO/LUMO energy levels, and photophysical properties of yet-to-be-synthesized molecules. mdpi.com

This predictive capability allows for the in silico screening of large libraries of virtual compounds, identifying the most promising candidates for specific applications before embarking on time-consuming and resource-intensive laboratory synthesis. nih.gov For example, computational models can be used to design derivatives with specific emission wavelengths, high triplet energies (for use as hosts for phosphorescent emitters), or improved charge transport characteristics.

Molecular dynamics simulations can provide insights into the solid-state packing and morphology of thin films, which are critical for charge transport in organic electronic devices. By combining these theoretical approaches with experimental validation, researchers can establish clear structure-property relationships and accelerate the discovery of new, high-performance materials. This synergy between theory and experiment will be essential for unlocking the full potential of the this compound scaffold.

Q & A

Q. What green chemistry approaches reduce environmental impact in synthesizing 1,3,4-oxadiazoles?

- Methodology :

- Solvent-Free Synthesis : Microwave-assisted cyclization (30 minutes, 150°C).

- Catalytic Reductions : Use of Zn/CaCl₂ for nitro-to-amine conversions, avoiding hazardous Sn/HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.